

Meta-analysis of clinical trial data for TRAP1 inhibitors including Foslinanib

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A Comparative Meta-Analysis of TRAP1 Inhibitors in Clinical Development

A detailed examination of **Foslinanib** and other emerging TRAP1-targeting cancer therapies.

This guide offers a comparative analysis of clinical and preclinical data for Tumor necrosis factor receptor-associated protein 1 (TRAP1) inhibitors, with a primary focus on **Foslinanib** (CVM-1118). TRAP1, a mitochondrial chaperone in the heat shock protein 90 (Hsp90) family, is a compelling target in oncology due to its role in promoting cancer cell survival, metabolic reprogramming, and resistance to apoptosis.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, providing a structured overview of the current landscape of TRAP1 inhibitors.

Performance Comparison of TRAP1 Inhibitors

Direct head-to-head clinical trial data for TRAP1 inhibitors is not yet available. However, by consolidating findings from individual studies, we can draw objective comparisons between key compounds in development. This section focuses on **Foslinanib** and Gamitrinib, two prominent TRAP1 inhibitors that have progressed to clinical trials.

Efficacy Data

Foslinanib has shown promising efficacy in a Phase IIa clinical trial for advanced neuroendocrine tumors (NETs).[3][4] Gamitrinib, while earlier in clinical development with an







ongoing Phase I trial, has demonstrated potent preclinical activity across a range of cancer models.[5][6]



Inhibitor	Development Phase	Cancer Type	Key Efficacy Findings
Foslinanib (CVM- 1118)	Phase IIa	Advanced Neuroendocrine Tumors (NETs)	Median Progression- Free Survival (PFS) of 10.5 months in patients who had progressed on prior standard of care.[3] A subgroup analysis of patients receiving Foslinanib with a concurrent somatostatin analogue showed a median PFS of 22.4 months.[3] One patient with a pancreatic neuroendocrine tumor achieved a partial response.[7]
Preclinical	Colon Cancer (Orthotopic Xenograft)	Significant inhibition of vasculogenic mimicry (VM) formation in a mouse model.[8]	
Gamitrinib	Phase I (ongoing)	Advanced Solid Tumors and Lymphoma	Currently recruiting patients to determine safety, tolerability, and maximum tolerated dose.[9][10]
Preclinical	Prostate Cancer (Localized and Bone Metastatic)	Inhibited tumor growth and was well-tolerated in mouse models.[5]	
Preclinical	Glioblastoma	Demonstrated 5- to 10-fold greater	_



		efficacy in killing glioblastoma cells in vitro compared to the HSP90 inhibitor 17- AAG.[6]
Preclinical	NCI-60 Cancer Cell Line Screen	Showed at least a 50% reduction in cell growth in all 60 cell lines.[6]

Safety and Tolerability

Foslinanib has demonstrated a favorable safety profile in its Phase IIa trial.[3][7] Preclinical studies for Gamitrinib also suggest good tolerability.[5][11]



Inhibitor	Clinical Trial (Phase)	Key Safety and Tolerability Findings	Preclinical Toxicology
Foslinanib (CVM- 1118)	Phase IIa (Advanced NETs)	Reported to have a superior tolerability and safety profile compared to current targeted therapies.[3] The most common treatment-related adverse events (Grade ≥3) included increased ALT/AST, diarrhea, anemia, decreased neutrophil count, and tumor lysis syndrome, each occurring in 3.3% of patients.[4] No CVM-1118-related serious adverse events were reported.[4]	In an orthotopic mouse xenograft model of human colon cancer, body weight loss was observed in all tested groups, including the vehicle control, which may have been caused by tumor development.[8]
Gamitrinib	Phase I (Advanced Cancers)	Primary objective is to determine the safety profile, including dose-limiting toxicities and maximum tolerated dose.[9]	Systemic administration to mice was well-tolerated with no organ or tissue toxicity.[5] In Sprague-Dawley rats, the non-observed adverse effect level (NOAEL) was determined to be 1 mg/kg/dose.[12] In beagle dogs, twice- weekly IV administration for up



to 36 days was
feasible and
unremarkable, with no
alterations in clinicalchemistry parameters,
heart function, or
tissue histology.[11]

Experimental Protocols and Methodologies

Detailed protocols are crucial for the interpretation and replication of scientific findings. This section outlines the methodologies employed in key clinical and preclinical studies of **Foslinanib** and Gamitrinib.

Foslinanib (CVM-1118) - Phase IIa Clinical Trial (NCT03600233)

- Study Design: An open-label, single-arm study investigating the efficacy of orally administered **Foslinanib** in patients with advanced neuroendocrine tumors.[13]
- Patient Population: Patients with advanced NETs who had progressed on prior standard of care.[3]
- Intervention: Patients initially received 200 mg of CVM-1118 orally twice daily. For patients
 who tolerated this dose for at least two cycles, there was an option to increase the dose to
 300 mg twice daily.[13]
- Primary Outcome Measures: To evaluate the efficacy of CVM-1118 in patients with advanced NETs.[13]
- Secondary Outcome Measures: To assess the safety and tolerability of CVM-1118.[13]

Gamitrinib - Phase I Clinical Trial (NCT04827810)

 Study Design: A first-in-human, open-label, non-randomized, dose-escalation, and doseexpansion study.[9]



- Patient Population: Patients with advanced solid tumors or lymphoma.[10]
- Intervention: Gamitrinib is administered as a 1-hour intravenous infusion once weekly for four weeks, constituting a 28-day treatment cycle.
- Primary Outcome Measures: To determine the safety profile, including dose-limiting toxicities (DLT) and the maximum tolerated dose (MTD).[9]
- Secondary Outcome Measures: To determine the recommended Phase II dose and regimen.
 [9]

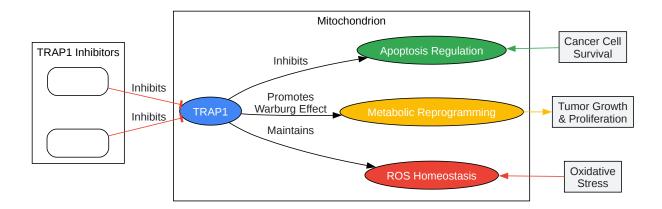
Preclinical In Vivo Efficacy Studies

- Animal Models: Studies often utilize immunodeficient mice (e.g., SCID or nude mice) bearing
 human cancer cell line xenografts or patient-derived xenografts (PDX).[14][15] For instance,
 the in vivo efficacy of Foslinanib was assessed in an orthotopic mouse xenograft model
 using the human HCT-116 colorectal cancer cell line.[8]
- Drug Administration: Administration routes are chosen to mimic clinical application.
 Foslinanib has been administered orally and intravenously in preclinical models.[8]
 Gamitrinib is typically administered intravenously.[5]
- Efficacy Assessment: Tumor growth is monitored regularly using calipers to measure tumor volume. At the end of the study, tumors are often excised and weighed.
 Immunohistochemistry and other molecular analyses may be performed on tumor tissue to assess biomarkers and target engagement.[14][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the TRAP1 signaling pathway and a typical experimental workflow for evaluating TRAP1 inhibitors.

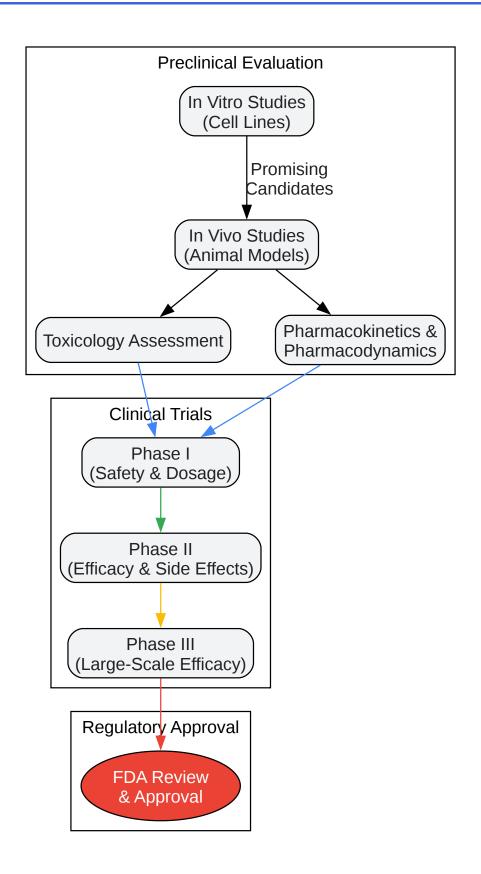




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Caption: TRAP1 signaling pathway and points of inhibition.





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Caption: General workflow for anticancer drug development.



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